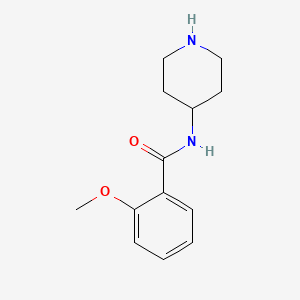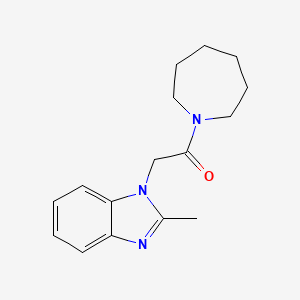
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide, commonly known as CCT251236, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CCT251236 is a member of the thiazole family of compounds, which have been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
CCT251236 works by binding to the active site of the MELK protein, preventing it from carrying out its normal function. MELK is involved in several cellular processes, including cell division, DNA repair, and apoptosis (programmed cell death). By inhibiting MELK activity, CCT251236 disrupts these processes, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
Studies have shown that CCT251236 has a selective effect on cancer cells, with little to no effect on normal cells. This selectivity is thought to be due to the overexpression of MELK in cancer cells, which makes them more susceptible to the effects of CCT251236. In addition to its effects on MELK activity, CCT251236 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT251236 has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit MELK activity. However, there are also limitations to its use in lab experiments. For example, CCT251236 has relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of CCT251236 can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on CCT251236. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of other proteins or pathways that may be targeted by CCT251236, either alone or in combination with other drugs. Finally, researchers are also investigating the potential use of CCT251236 in combination with other cancer therapies, with the goal of improving treatment outcomes for cancer patients.
Métodos De Síntesis
CCT251236 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the use of different reagents and catalysts to produce the final product. Researchers have reported several different methods for synthesizing CCT251236, with varying degrees of success and efficiency.
Aplicaciones Científicas De Investigación
CCT251236 has been studied for its potential therapeutic applications in cancer treatment. Specifically, researchers have investigated its ability to inhibit the activity of a protein known as MELK (Maternal Embryonic Leucine Zipper Kinase), which has been implicated in the growth and survival of cancer cells. Studies have shown that CCT251236 can inhibit MELK activity in cancer cells, leading to decreased cell growth and increased cell death.
Propiedades
IUPAC Name |
2-(cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)7-5-16-10(12-7)13-9(15)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGHHTPUHCUSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)



![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)


![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)